molecular formula C12H9F2NOS B6536770 3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058259-01-0

3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide

Cat. No. B6536770
CAS RN: 1058259-01-0
M. Wt: 253.27 g/mol
InChI Key: HLIASEAMWVSJRC-UHFFFAOYSA-N
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Description

“3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide” is a chemical compound that contains a benzamide group and a thiophene group . Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophenes are five-membered aromatic rings with a sulfur atom . The presence of fluorine atoms and the thiophene group may impart unique properties to this compound.


Molecular Structure Analysis

The molecular structure of “3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide” would consist of a benzene ring substituted with two fluorine atoms and an amide group. The amide nitrogen would be bonded to a methyl group, which is in turn bonded to a thiophene ring .


Chemical Reactions Analysis

The chemical reactivity of “3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide” would be influenced by the presence of the amide group, the fluorine atoms, and the thiophene ring. The amide group can participate in various reactions, including hydrolysis and condensation. The fluorine atoms can be replaced by other groups through nucleophilic aromatic substitution reactions. The thiophene ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide” would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of “3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide” would depend on its intended use. For example, many biologically active compounds containing a thiophene ring exhibit diverse biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide” would depend on its physical and chemical properties, as well as how it is used. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3,4-difluoro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NOS/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIASEAMWVSJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=CSC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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